molecular formula C9H13N3O B14805562 5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine

5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine

Cat. No.: B14805562
M. Wt: 179.22 g/mol
InChI Key: QZYWLVSDNFNDJT-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonia, leading to the formation of the aminomethyl group at the 5-position of the pyridine ring. The reaction conditions often include the use of catalysts such as sulfuric acid or other acidic media to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. The use of green chemistry principles, such as employing eco-friendly solvents and catalysts, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the aminomethyl group to other functional groups such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The cyclopropoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but a different heterocyclic ring.

    4-Cyclopropoxypyridine: A precursor in the synthesis of 5-(Aminomethyl)-4-cyclopropoxypyridin-3-amine.

Uniqueness

This compound is unique due to the combination of its aminomethyl and cyclopropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(aminomethyl)-4-cyclopropyloxypyridin-3-amine

InChI

InChI=1S/C9H13N3O/c10-3-6-4-12-5-8(11)9(6)13-7-1-2-7/h4-5,7H,1-3,10-11H2

InChI Key

QZYWLVSDNFNDJT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2CN)N

Origin of Product

United States

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